1-(Furan-2-yl)ethanol
Overview
Description
1-(Furan-2-yl)ethanol is an organic compound characterized by a furan ring attached to an ethanol moiety. It is a colorless to pale yellow liquid with a molecular formula of C6H8O2. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Mechanism of Action
Target of Action
1-(Furan-2-yl)ethanol, also known as ®-1-(Furan-2-yl)ethanol , is a compound that has been used in the synthesis of many naturally bioactive piperidine alkaloids . .
Mode of Action
It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids have various biological activities, suggesting that this compound may interact with its targets to produce these bioactive compounds.
Biochemical Pathways
It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids are involved in various biochemical pathways, suggesting that this compound may indirectly affect these pathways through its role in the synthesis of these alkaloids.
Result of Action
It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids have various biological activities, suggesting that this compound may have indirect molecular and cellular effects through its role in the synthesis of these alkaloids.
Action Environment
It is known that the synthesis of this compound can be carried out under specific conditions , suggesting that environmental factors may play a role in its synthesis and potentially its action.
Biochemical Analysis
Biochemical Properties
1-(Furan-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(furan-2-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 1-(furan-2-yl)ethanone. This process is conducted under high pressure and temperature conditions, using catalysts like palladium on carbon or platinum oxide to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(furan-2-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to 1-(furan-2-yl)ethane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(Furan-2-yl)ethanone.
Reduction: 1-(Furan-2-yl)ethane.
Substitution: Depending on the nucleophile, products like 1-(furan-2-yl)ethyl halides, amines, or thiols.
Scientific Research Applications
1-(Furan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.
Industry: this compound is utilized in the production of agrochemicals, resins, and flavoring agents.
Comparison with Similar Compounds
1-(Furan-2-yl)ethanol can be compared with other similar compounds, such as:
1-(Thiophen-2-yl)ethanol: Similar structure but with a thiophene ring instead of a furan ring. It exhibits different reactivity and biological properties.
1-(Pyridin-2-yl)ethanol: Contains a pyridine ring, leading to distinct chemical behavior and applications.
1-(Benzofuran-2-yl)ethanol: Features a benzofuran ring, which imparts unique pharmacological properties.
The uniqueness of this compound lies in its furan ring, which provides specific electronic and steric characteristics, making it suitable for various synthetic and biological applications.
Properties
IUPAC Name |
1-(furan-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863342 | |
Record name | 2-Furanmethanol, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-64-4, 55664-77-2 | |
Record name | α-Methyl-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanmethanol, alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylfurfuryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanmethanol, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furanmethanol, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylfuran-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol?
A1: The crystal structure analysis of 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol provides valuable insights into its molecular packing and intermolecular interactions. The study revealed that the benzotriazole ring system within the molecule is essentially planar, with a dihedral angle of 24.05° relative to the furan ring []. This information is crucial for understanding the compound's physical properties and potential reactivity. Furthermore, the study identified O—H⋯N hydrogen bonds linking molecules into chains, as well as π–π stacking interactions between furan, triazole, and benzene rings []. These interactions contribute to the stability of the crystal lattice and can influence the compound's behavior in solid-state applications.
Q2: How is 1-(Furan-2-yl)ethanol employed in asymmetric synthesis?
A2: this compound serves as a starting material in the synthesis of enantiomerically pure compounds, crucial for drug development and understanding biological processes. One method utilizes Candida antarctica lipase B (CAL-B) for the kinetic resolution of this compound, producing both (R)-alcohol and (S)-acetate enantiomers with high purity [, ]. This enzymatic approach offers a sustainable and efficient pathway to valuable chiral building blocks. Further transformations, like the Mitsunobu reaction, can then be employed to obtain desired (S)-heterocyclic acetates [].
Q3: Can this compound be utilized in the development of novel catalysts?
A3: While this compound itself might not possess notable catalytic properties, it can act as a substrate for reactions involving catalysts. For example, Dicarbonylchloro(pentabenzylcyclopentadienyl)ruthenium has demonstrated excellent catalytic activity in racemizing secondary alcohols, including this compound []. This process is particularly relevant for dynamic kinetic resolution, enhancing the synthesis of enantiopure compounds.
Q4: What are the potential applications of this compound derivatives in organic synthesis?
A4: Derivatives of this compound, like 2-chloro-1-(furan-2-yl) ethanol, serve as versatile intermediates in organic synthesis. For instance, 2-chloro-1-(furan-2-yl) ethanol can undergo Achmatowicz rearrangement followed by oxidation with m-CPBA to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one []. This pyranone derivative holds promise as a building block for synthesizing more complex molecules, potentially including biologically active compounds.
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